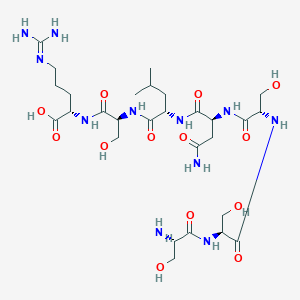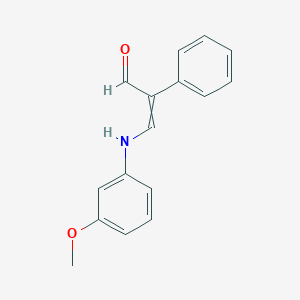![molecular formula C27H54O4Si B14190078 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid CAS No. 925454-31-5](/img/structure/B14190078.png)
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is a complex organic compound that features a silyl group attached to a long alkyl chain. This compound is notable for its unique structure, which combines both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid typically involves the reaction of octadecylsilane with a suitable butanedioic acid derivative. The process often requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the silyl group to the propyl chain. Common reagents used in this synthesis include dimethylchlorosilane and octadecyltrichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which 2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid exerts its effects is primarily through its interaction with other molecules. The silyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in forming stable complexes. The long alkyl chain allows for hydrophobic interactions, which can be crucial in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyloctadecylsilylpropylamine: Similar in structure but contains an amine group instead of a carboxylic acid.
Trimethyloctadecylsilane: Lacks the butanedioic acid moiety, making it less versatile in certain reactions.
Uniqueness
2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid is unique due to its combination of a silyl group with a long alkyl chain and a butanedioic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial formulations .
Properties
CAS No. |
925454-31-5 |
|---|---|
Molecular Formula |
C27H54O4Si |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
2-[3-[dimethyl(octadecyl)silyl]propyl]butanedioic acid |
InChI |
InChI=1S/C27H54O4Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-32(2,3)23-20-21-25(27(30)31)24-26(28)29/h25H,4-24H2,1-3H3,(H,28,29)(H,30,31) |
InChI Key |
MLBRTLASGMODIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)




![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)








